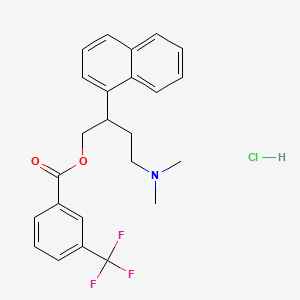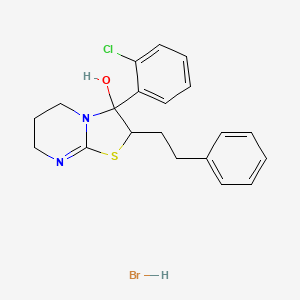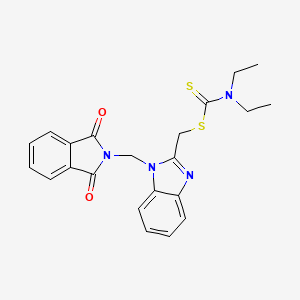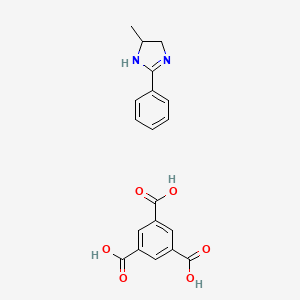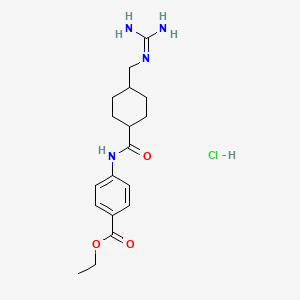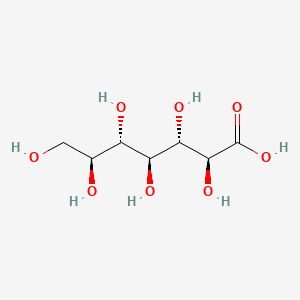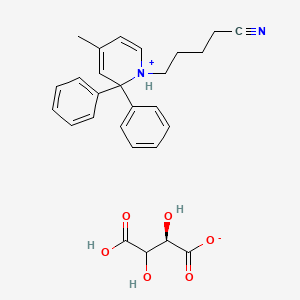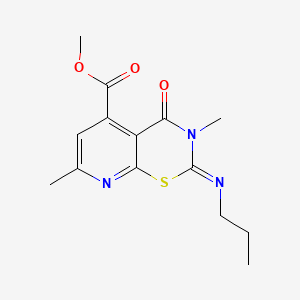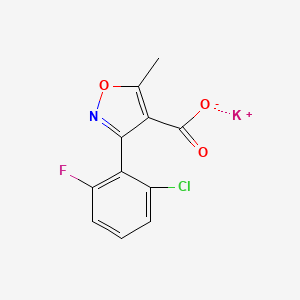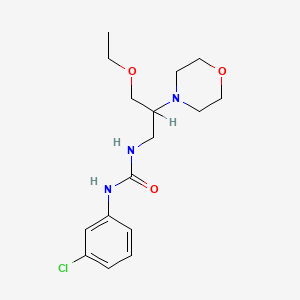
N-(3-Chlorophenyl)-N'-(3-ethoxy-2-(4-morpholinyl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea typically involves the reaction of 3-chloroaniline with 3-ethoxy-2-(4-morpholinyl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and reaction time, is optimized to maximize yield and purity. Advanced techniques like crystallization and chromatography may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound may find use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(3-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to interact with these targets through various pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other urea derivatives with different substituents on the phenyl and morpholinyl groups. Examples include:
- N-(3-Chlorophenyl)-N’-(2-(4-morpholinyl)ethyl)urea
- N-(4-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea
Uniqueness
The uniqueness of N-(3-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea lies in its specific combination of substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.
Propiedades
Número CAS |
86398-78-9 |
|---|---|
Fórmula molecular |
C16H24ClN3O3 |
Peso molecular |
341.83 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-(3-ethoxy-2-morpholin-4-ylpropyl)urea |
InChI |
InChI=1S/C16H24ClN3O3/c1-2-22-12-15(20-6-8-23-9-7-20)11-18-16(21)19-14-5-3-4-13(17)10-14/h3-5,10,15H,2,6-9,11-12H2,1H3,(H2,18,19,21) |
Clave InChI |
VUOAKPMTWRKOCA-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(CNC(=O)NC1=CC(=CC=C1)Cl)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



